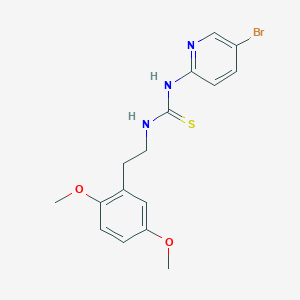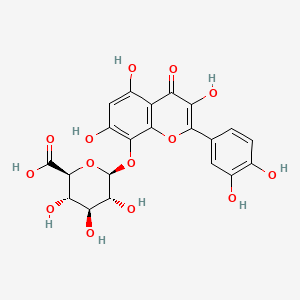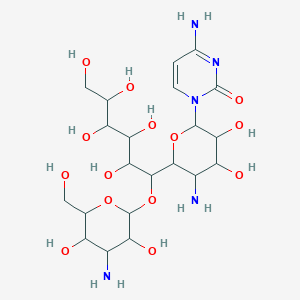
HI-TOPK-032
Übersicht
Beschreibung
- This compound has garnered interest as a potential therapeutic agent for colorectal cancer.
HI-TOPK-032: is a potent and specific inhibitor of (T-LAK cell–originated protein kinase). It belongs to the class of ATP-competitive inhibitors.
Wissenschaftliche Forschungsanwendungen
Chemie: HI-TOPK-032 dient als wertvolles Werkzeug zur Untersuchung der Kinaseinhibition und der Signaltransduktionswege.
Biologie: Forscher untersuchen seine Auswirkungen auf Zellwachstum, Apoptose und Zellzyklusregulation.
Medizin: this compound zeigt sich vielversprechend als potenzielles Antitumormittel, insbesondere in der Behandlung von Darmkrebs.
Industrie: Obwohl es in der Industrie noch nicht weit verbreitet ist, macht seine Spezifität für TOPK es zu einem interessanten Kandidaten für die Medikamentenentwicklung.
Wirkmechanismus
Ziel: this compound inhibiert spezifisch die TOPK-Kinaseaktivität.
Bindungsstelle: Es besetzt die ATP-Bindungsstelle von TOPK, was es zu einem effektiven Inhibitor macht.
Interaktionen: this compound bildet Wasserstoffbrückenbindungen mit GLY83 und ASP151 und zeigt hydrophobe Interaktionen mit LYS30.
Zusätzliche Wirkungen: Es moduliert auch die ERK-RSK-Phosphorylierung und induziert Apoptose in Darmkrebszellen durch die Regulierung von p53, Caspase-7 und PARP.
Wirkmechanismus
Target of Action
HI-TOPK-032 is a potent and specific inhibitor of T-LAK cell-originated protein kinase (TOPK) . TOPK is a serine-threonine kinase that is a member of the mitogen-activated protein kinase kinase (MAPKK) family . It is heavily involved in tumor development, cancer growth, apoptosis, and inflammation .
Mode of Action
this compound strongly suppresses TOPK kinase activity . It inhibits the phosphorylation of the substrate histone H2AX . It has little effect on extracellular signal-regulated kinase 1 (erk1), c-jun-nh2-kinase 1, or p38 kinase activities .
Biochemical Pathways
this compound inhibits anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation . It also increases colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP . Moreover, this compound inhibits mTOR activation in CAR T cells .
Result of Action
this compound has been shown to suppress the proliferation and migration of various cancer cells, and induce their apoptosis .
Biochemische Analyse
Biochemical Properties
HI-TOPK-032 is known to inhibit the kinase activity of TOPK . It blocks the phosphorylation of the substrate histone H2AX and provides complete inhibition at 5 µM . It also inhibits checkpoint kinase 1 (Chk1) and MEK1 . It does not alter the activities of ERK1, JNK1, or p38 MAPK .
Cellular Effects
This compound has been shown to suppress the growth of colon cancer and glioma initiating cells in vitro . It inhibits anchorage-dependent and -independent colon cancer cell growth by reducing ERK-RSK phosphorylation . It also increases colon cancer cell apoptosis through regulation of the abundance of p53, cleaved caspase-7, and cleaved PARP .
Molecular Mechanism
This compound exerts its effects by specifically inhibiting TOPK . It blocks the phosphorylation of the substrate histone H2AX, providing complete inhibition at 5 µM . It also inhibits checkpoint kinase 1 (Chk1) with an IC50 of 9.6 µM . In addition, this compound inhibits MEK1, achieving 40% inhibition at 5 µM .
Temporal Effects in Laboratory Settings
The effects of this compound on cell growth have been observed over time in laboratory settings . Cells were treated with this compound at various doses for 1, 2, or 3 days, and proliferation was measured by MTS assay .
Dosage Effects in Animal Models
In vivo studies have shown that administration of this compound suppresses tumor growth in a colon cancer xenograft model . Specific dosage effects in animal models are not mentioned in the available literature.
Vorbereitungsmethoden
Synthesewege: Der Syntheseweg für HI-TOPK-032 beinhaltet spezifische chemische Reaktionen, um seine Struktur zusammenzubauen. Leider sind detaillierte Synthesewege in der Literatur nicht leicht verfügbar.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen (wie Temperatur, Lösungsmittel und Katalysatoren) bleiben ungeklärt.
Industrielle Produktion: Informationen über industrielle Produktionsmethoden sind begrenzt.
Analyse Chemischer Reaktionen
Reaktivität: HI-TOPK-032 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen resultieren, werden nicht explizit berichtet.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Einzigartigkeit von HI-TOPK-032 liegt in seiner spezifischen Zielsetzung von TOPK.
Ähnliche Verbindungen: Leider werden in der verfügbaren Literatur keine spezifischen ähnlichen Verbindungen erwähnt.
Eigenschaften
IUPAC Name |
N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N5OS/c21-11-13-16-10-12(22-20(26)17-6-3-9-27-17)7-8-25(16)19-18(13)23-14-4-1-2-5-15(14)24-19/h1-10H,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSBXWKRZUPFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C4C=C(C=CN4C3=N2)NC(=O)C5=CC=CS5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365681 | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487020-03-1, 799819-78-6 | |
| Record name | HI-TOPK-032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0487020031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(12-cyanoindolizino[2,3-b]quinoxalin-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 487020-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HI-TOPK-032 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH977A8H53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




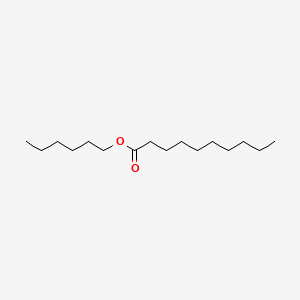


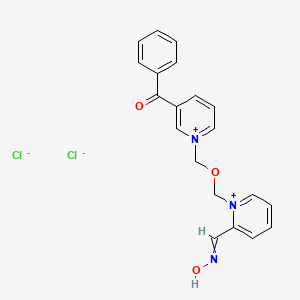
![1-(2-Pyridyl)-3-[2-(2-pyridyl)ethyl]thiourea](/img/structure/B1673239.png)
